5(S)-HETE-d8

描述

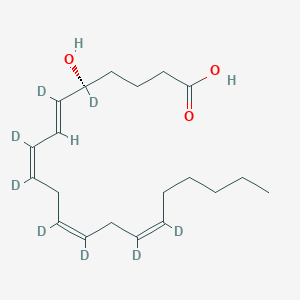

5(S)-HETE-d8 is intended for use as an internal standard for the quantification of 5-HETE by GC- or LC-MS. (±)5-HETE is formed via non-enzymatic oxidation of arachidonic acid. 5(S)- and 5(R)-HETE are formed by lipoxygenase-mediated oxidation of arachidonic acid.

This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 5(S)-HETE by GC- or LC-mass spectrometry (MS). 5(S)-HETE is produced by the action of 5-lipoxygenase on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to the 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.

生物活性

5(S)-HETE-d8, a deuterated form of 5-Hydroxyeicosatetraenoic acid (5-HETE), is a significant compound in the study of lipid mediators and their biological activities. This article explores its biological activity, including its role in inflammation, cancer, and metabolic pathways, supported by case studies and research findings.

Overview of this compound

5(S)-HETE is a member of the hydroxyeicosanoid family, derived from arachidonic acid through the action of lipoxygenases. The deuterated version, this compound, is primarily used as an internal standard in mass spectrometry for quantifying 5-HETE levels in biological samples .

Biological Functions

1. Inflammatory Response

5(S)-HETE acts as a potent inflammatory mediator. Studies have shown that both 5(R)-HETE and 5(S)-HETE significantly enhance neutrophil migration, which is crucial in inflammatory lung diseases. In vitro experiments indicated that these compounds increase mucus production and induce airway contraction, highlighting their role in respiratory conditions .

2. Cancer Promotion

Research suggests that 5(S)-HETE may promote the growth of certain cancer types. It has been implicated in stimulating tumor cell proliferation and may contribute to metastasis through its effects on cellular signaling pathways . The conversion of 5(S)-HETE to 5-oxo-ETE by enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH) further emphasizes its role in cancer biology, as 5-oxo-ETE is known to activate specific receptors involved in tumorigenesis .

3. Hormonal Regulation

In addition to its inflammatory and oncogenic roles, 5(S)-HETE influences hormonal secretion. It has been shown to stimulate the secretion of aldosterone and progesterone, indicating its involvement in endocrine functions .

Metabolic Pathways

The metabolism of 5(S)-HETE involves several enzymatic pathways:

- Conversion to 5-Oxo-ETE: This process occurs via the action of 5-HEDH, which converts the hydroxy group into a ketone group. This transformation is significant during oxidative stress when NADH levels are elevated .

- Formation of DiHETEs: The cytochrome P450 enzyme CYP4F3 metabolizes 5(S)-HETE into weaker bioactive products such as 5,20-diHETE, which are less effective in stimulating cellular responses .

Table: Summary of Research Findings on this compound

属性

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-IWMWOOIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。